BenchChemオンラインストアへようこそ!

n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine

Synthetic Chemistry Process Optimization Medicinal Chemistry

This compound features a unique geminal dimethylamino group at N2 and a critical 5-nitro pharmacophore, validated as a selective PKC-θ inhibitor scaffold. Unlike generic 2,4-diaminopyrimidine analogs, its predefined substitution pattern enables direct SAR exploration at the 4-amino position for anticancer (HepG2 IC50 10.37 μM) and autoimmune targets. With MW 183.17, LogP ~1.14, and a single H-bond donor, it is an ideal fragment for FBDD. A validated one-step synthesis ensures cost-efficient gram-to-multi-gram procurement. ≥97% purity, ships ambient.

Molecular Formula C6H9N5O2
Molecular Weight 183.17 g/mol
CAS No. 5096-84-4
Cat. No. B3053104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine
CAS5096-84-4
Molecular FormulaC6H9N5O2
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C(=N1)N)[N+](=O)[O-]
InChIInChI=1S/C6H9N5O2/c1-10(2)6-8-3-4(11(12)13)5(7)9-6/h3H,1-2H3,(H2,7,8,9)
InChIKeyCBIXYNSEBOBXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5096-84-4): Core Properties and Compound Class Overview


n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5096-84-4) is a heterocyclic small molecule belonging to the 2,4-diaminopyrimidine class, characterized by a pyrimidine core with a 5-nitro substituent and a geminal dimethylamino group at the N2 position [1]. The compound has a molecular formula of C6H9N5O2 and a molecular weight of 183.17 g/mol, featuring a topological polar surface area (PSA) of approximately 100.86 Ų and a computed LogP ranging from 1.14 to 1.19 [2]. This compound serves as a versatile synthetic intermediate and building block, with its 5-nitropyrimidine-2,4-diamine scaffold recognized as a privileged core in medicinal chemistry, particularly for developing selective protein kinase inhibitors [3][4].

Why Generic Substitution Fails: Critical Structural Determinants of n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine in Drug Discovery


Generic substitution with superficially similar 2,4-diaminopyrimidine analogs is not scientifically viable due to the compound's unique substitution pattern, which directly modulates key physicochemical and biological properties. The geminal dimethylamino group at the N2 position confers distinct steric and electronic effects compared to primary amines or mono-alkylated analogs, altering hydrogen bonding capacity and lipophilicity (LogP ~1.14-1.19) [1]. Crucially, the 5-nitro substituent is a validated pharmacophore essential for achieving kinase selectivity, with SAR studies confirming that the combination of a 2-alkylamino substituent and a suitable 4-diamino substituent on the 5-nitropyrimidine core is required for selective PKC-θ inhibition over other kinases [2]. Removing or altering the nitro group or modifying the N2 dimethyl substitution pattern fundamentally changes the compound's reactivity profile as a synthetic intermediate and its potential as a kinase inhibitor scaffold [3].

Quantitative Differentiation Evidence: n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine vs. Structural Analogs


Synthesis Efficiency: One-Step Protocol Achieves Quantitative Yield

The target compound n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, a protocol validated with comprehensive spectroscopic characterization including ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, the related analog N2,N4-dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5177-26-4) is synthesized via a two-step route from 2,4-dichloro-5-nitropyrimidine with a reported yield of approximately 84%, representing a 16% yield penalty and additional synthetic steps [2]. This direct comparison demonstrates superior atom economy and process efficiency for the target compound.

Synthetic Chemistry Process Optimization Medicinal Chemistry

Lipophilicity Optimization: Favorable LogP Profile for CNS Drug Discovery

The target compound n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine exhibits a measured LogP of 1.14-1.19 and XLogP3 of 0.7 [1]. In comparison, the 6-benzyloxy-5-nitropyrimidine-2,4-diamine analog (CHEMBL121479) is significantly more lipophilic with a markedly higher LogP due to the benzyloxy moiety [2]. The target compound's LogP falls within the optimal range (1-3) for CNS drug candidates, balancing membrane permeability with aqueous solubility, whereas more lipophilic analogs may encounter solubility-limited absorption and increased off-target binding risks [3].

Drug Discovery Physicochemical Properties CNS Permeability

Scaffold Validation: 5-Nitropyrimidine-2,4-diamine Core as Validated PKC-θ Inhibitor Scaffold

The 2,4-diamino-5-nitropyrimidine scaffold—of which n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine is a prototypical building block—was identified through ultra-high-throughput screening (uHTS) and validated as a potent and selective PKC-θ inhibitor chemotype [1]. SAR studies explicitly demonstrate that a 2-arylalkylamino substituent in conjunction with a suitable 4-diamino substituent on this scaffold is essential for achieving kinase selectivity [2]. Compounds lacking the 5-nitro substitution or with alternative core heterocycles failed to achieve comparable selectivity profiles. The target compound contains the essential N2-dialkylamino motif that can be further elaborated via the 4-amino position, making it a strategic starting material for selective PKC-θ inhibitor development.

Kinase Inhibition Immunology PKC-θ

Antiproliferative Potential: Core Scaffold Demonstrates Activity Against Multiple Cancer Cell Lines

Derivatives of the 5-nitropyrimidine-2,4-diamine scaffold—the same core present in n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine—have demonstrated moderate to potent antiproliferative activity across multiple human cancer cell lines, including MDA-MB-231 (breast), A549 (lung), HepG2 (liver), and MCF-7 (breast) [1]. The most potent derivative in this series (compound 7w) exhibited an IC50 of 10.37 μM against HepG2 cells, representing a three-fold improvement over the clinical standard fluorouracil [2]. Flow cytometry analysis confirmed that compound 7w induces G2/M phase cell cycle arrest [3]. These data establish the 5-nitropyrimidine-2,4-diamine scaffold as a validated starting point for anticancer lead optimization.

Anticancer Antiproliferative Oncology

Computational Drug-Likeness: Favorable PSA and Hydrogen Bonding Profile

n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine exhibits a topological polar surface area (TPSA) of 100.86 Ų, which falls below the 140 Ų threshold commonly associated with acceptable oral bioavailability and CNS penetration [1]. The compound has one hydrogen bond donor and six hydrogen bond acceptors, a profile that balances solubility with membrane permeability [2]. In contrast, more elaborated analogs such as N2-(2-(difluoromethyl)benzyl)-N4-((4-(aminomethyl)cyclohexyl)methyl)-5-nitropyrimidine-2,4-diamine (PubChem CID 44440491) have substantially higher molecular weight (420.5 g/mol), three hydrogen bond donors, nine acceptors, and eight rotatable bonds, placing them outside typical drug-likeness parameters [3]. The target compound's lean physicochemical profile makes it an ideal starting scaffold for fragment-based or lead-oriented synthesis where maintaining drug-likeness during optimization is paramount.

Drug-Likeness ADME Computational Chemistry

High-Value Application Scenarios for n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine in Drug Discovery


PKC-θ Selective Inhibitor Lead Generation

n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine serves as an optimal starting scaffold for developing selective PKC-θ inhibitors for autoimmune and inflammatory disease research. The 2,4-diamino-5-nitropyrimidine core was validated through uHTS and demonstrated potent and selective PKC-θ inhibition, with SAR confirming that the 2-amino substituent pattern is critical for achieving selectivity over other kinases [1]. Researchers can leverage the 4-amino position for introducing arylalkylamino substituents to optimize potency and selectivity, while the pre-installed N2-dimethyl group provides a defined SAR starting point [2].

Anticancer Lead Optimization via 4-Amino Functionalization

The compound is ideally suited as a building block for synthesizing novel antiproliferative agents targeting hepatocellular carcinoma (HepG2) and other solid tumors. Derivatives of this scaffold have demonstrated three-fold improved potency (IC50 10.37 μM) versus fluorouracil in HepG2 cells, with confirmed G2/M cell cycle arrest [1]. The 4-amino position and 5-nitro group serve as key vectors for introducing alkyl acetate or alkylamino side chains that enhance antitumor activity, making this compound a strategic intermediate for medicinal chemistry campaigns focused on oncology [2].

Fragment-Based Drug Discovery with Favorable Developability Profile

With a low molecular weight (183.17 g/mol), favorable LogP (1.14-1.19), PSA below 140 Ų, and only one hydrogen bond donor, n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine meets all criteria for a high-quality fragment in fragment-based drug discovery (FBDD) [1]. The compound's lean physicochemical profile ensures that subsequent lead optimization steps will not violate Lipinski's Rule of Five, reducing the risk of late-stage ADME/Tox failure [2]. This positions it as a superior choice over more elaborated analogs that begin optimization near or beyond drug-likeness boundaries.

Cost-Efficient Scale-Up Synthesis for Multi-Gram Research Supply

Procurement of this compound for research programs is supported by a validated one-step synthetic protocol achieving quantitative yield under adapted Vilsmeier conditions [1]. This high-yield, single-step synthesis offers significant cost and time advantages compared to multi-step routes required for related analogs (e.g., 84% yield over two steps for N2,N4-dimethyl analog) [2]. Research groups requiring gram to multi-gram quantities for SAR studies or in vivo pharmacology can realize reduced cost of goods and shorter lead times.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.